methyl 4-oxo-2-sulfanylidene-3-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate
CAS No.: 946216-09-7
Cat. No.: VC11986107
Molecular Formula: C17H15N3O4S2
Molecular Weight: 389.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946216-09-7 |
|---|---|
| Molecular Formula | C17H15N3O4S2 |
| Molecular Weight | 389.5 g/mol |
| IUPAC Name | methyl 4-oxo-3-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C17H15N3O4S2/c1-24-16(23)10-4-5-12-13(7-10)19-17(25)20(15(12)22)9-14(21)18-8-11-3-2-6-26-11/h2-7H,8-9H2,1H3,(H,18,21)(H,19,25) |
| Standard InChI Key | PGHUMQUYOZOKIQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3 |
| Canonical SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3 |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure features a tetrahydroquinazoline scaffold substituted at position 3 with a carbamoylmethyl group and at position 7 with a methyl carboxylate. The thiophene ring, attached via a methylene bridge to the carbamoyl moiety, introduces sulfur-based electronic effects that may influence binding interactions. Key structural attributes include:
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Quinazoline Core: A partially saturated bicyclic system with nitrogen atoms at positions 1 and 3, contributing to basicity and hydrogen-bonding potential.
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Thiophene Moiety: A five-membered aromatic ring with a sulfur atom, enhancing lipophilicity and π-π stacking capabilities .
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Sulfanylidene Group: A thioketone functional group () at position 2, which may participate in tautomerism or coordinate with metal ions .
The IUPAC name, methyl 4-oxo-3-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate, reflects these substituents.
Spectroscopic and Computational Data
The compound’s SMILES string (COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC=CS3) and InChIKey (PGHUMQUYOZOKIQ-UHFFFAOYSA-N) provide unambiguous identifiers for database searches. Density functional theory (DFT) calculations could predict its electronic properties, though such studies are absent in current literature. Comparative analysis with analogous quinazolines suggests a planar geometry for the aromatic systems, with the thiophene ring adopting a syn conformation relative to the quinazoline core .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.5 g/mol |
| CAS Registry Number | 946216-09-7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 144 Ų |
| LogP (Predicted) | 2.1 ± 0.3 |
Data sourced from PubChem and VulcanChem .
Synthesis and Synthetic Optimization
Established Synthetic Routes
The compound is synthesized via a multi-step sequence beginning with the formation of the quinazoline core. A representative pathway involves:
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Quinazoline Core Construction: Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions yields the 2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one intermediate.
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Carbamoylation: Reaction of the intermediate with chloroacetyl chloride, followed by coupling with (thiophen-2-yl)methylamine, introduces the carbamoylmethyl-thiophene substituent.
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Esterification: Methanol-mediated esterification at position 7 completes the synthesis.
Challenges and Yield Optimization
Key challenges include controlling regioselectivity during carbamoylation and minimizing epimerization at chiral centers. Reported yields for analogous quinazolines range from 35–50%, suggesting room for improvement via microwave-assisted synthesis or catalytic methods .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Comparisons
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